ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were obtained by treating 2-amino benzothiazoles with N-phenyl anthranilic acid. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(1-(methylsulfonyl)piperidine-2-carboxamido)benzo[d]thiazole-6-carboxylate are not available, thiazole derivatives have been known to exhibit diverse biological activities . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Scientific Research Applications
Synthesis and Biological Properties
One study focuses on the synthesis of new piperidine substituted benzothiazole derivatives, where Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacts with piperidine to produce Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. Further processing produces compounds with potential antibacterial and antifungal activities, as demonstrated by compound 5e showing good antibacterial activity and compound 5d exhibiting good antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Potential
Another research effort involves synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their anticancer properties. Some synthesized compounds, specifically 6h, 6j, and 6e, demonstrated low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference compound (Rehman et al., 2018).
Antimicrobial and Antitubercular Activities
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide synthesized through a series of steps demonstrated moderate to excellent antimicrobial activity. These compounds were evaluated against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Additionally, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, with one compound showing promising activity against all tests, including a significant inhibition of MTB DNA gyrase (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various receptors in the body, such as G protein-coupled receptors or ion channels .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed in the body .
Properties
IUPAC Name |
ethyl 2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-25-16(22)11-7-8-12-14(10-11)26-17(18-12)19-15(21)13-6-4-5-9-20(13)27(2,23)24/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYBEKNPXFADFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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